molecular formula C17H20N4O B6754805 N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide

Cat. No.: B6754805
M. Wt: 296.37 g/mol
InChI Key: OMDCFTKUXFHWOS-UHFFFAOYSA-N
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Description

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrazole and pyridine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(15-9-17(15)5-1-2-6-17)20-14-10-19-21(12-14)11-13-3-7-18-8-4-13/h3-4,7-8,10,12,15H,1-2,5-6,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDCFTKUXFHWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)NC3=CN(N=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.

    Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction, often involving a base-catalyzed intramolecular reaction.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar reactivity.

    Hydrazine-coupled pyrazoles: These compounds have a similar pyrazole ring and are known for their diverse pharmacological effects.

Uniqueness

N-[1-(pyridin-4-ylmethyl)pyrazol-4-yl]spiro[2.4]heptane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to biological targets, making it a valuable candidate for further research and development.

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